1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one
Description
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one is a bicyclic ketone derivative characterized by a 7-azabicyclo[2.2.1]heptane core fused with a 4-methylphenyl-substituted ethanone moiety. The 7-azabicyclo[2.2.1]heptane scaffold is synthetically challenging due to its strained bridgehead nitrogen and rigid bicyclic structure, which confers unique electronic and steric properties . The compound’s synthesis typically involves multi-step protocols, such as the use of NaH in dry DMF under argon to functionalize the bicyclic amine intermediate, followed by chromatographic purification .
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-2-4-12(5-3-11)10-15(17)16-13-6-7-14(16)9-8-13/h2-5,13-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRHAJKDOKLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one typically involves multiple steps, including the formation of the bicyclic structure and the introduction of the p-tolyl group. Common synthetic routes may involve:
Cyclization reactions: To form the bicyclic structure.
Substitution reactions: To introduce the p-tolyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced to form different products.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: The compound may bind to specific receptors in the body, triggering a biological response.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
(a) 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methylphenyl)ethan-1-one Derivatives
Compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) share the 4-methylphenyl ethanone backbone but replace the bicyclic amine with a sulfoximidoyl group. This substitution significantly alters reactivity and physical properties. For example, 1f has a melting point of 137.3–138.5°C and was synthesized via ruthenium-catalyzed reactions, contrasting with the NaH-mediated methods used for the target compound . The sulfoximidoyl group enhances electrophilicity, making these derivatives more reactive in catalytic cycles compared to the sterically hindered bicyclic amine .
(b) 7-Azabicyclo[2.2.1]heptane Derivatives with Pyridinyl Groups
7-Azabicyclo[2.2.1]heptan-7-yl(pyridin-3-yl)methanone (21) and its chlorinated analog (20) retain the bicyclic core but substitute the 4-methylphenyl ethanone with pyridinyl ketones. These derivatives exhibit lower melting points (132–134°C for 20) and distinct NMR profiles, such as δ 8.45 ppm for pyridinyl protons, compared to the aromatic protons in the target compound’s 4-methylphenyl group . The pyridinyl variants show reduced lipophilicity (calculated ClogP ~1.5) compared to the more hydrophobic 4-methylphenyl analog .
Bicyclic Core Modifications
(a) 7-Azabicyclo[4.1.0]heptane Derivatives
Compounds like 7-[(4-methylphenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane feature a norbornene-like bicyclo[4.1.0] system instead of bicyclo[2.2.1]. The larger ring size reduces strain but decreases bridgehead nitrogen basicity (pKa ~6.5 vs. ~8.2 for bicyclo[2.2.1] derivatives) . These derivatives are often sulfonylated, enhancing their stability in aqueous media compared to the ketone-based target compound .
(b) 1-Azabicyclo[4.2.0]octan-8-one Derivatives
7-Hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one introduces a fused eight-membered ring with a hydroxyl group. This structural variation increases molecular weight (C₁₃H₁₅NO₂, MW 217.27) and polarity (PSA ~50 Ų), contrasting with the target compound’s compact structure (estimated MW ~243.3) .
Data Tables
Table 1: Structural and Physical Comparison
Key Research Findings
Steric Effects : The bicyclo[2.2.1]heptane core in the target compound imposes significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less strained analogs like bicyclo[4.1.0]heptane .
Electronic Modulation : The 4-methylphenyl group enhances electron density at the ketone, stabilizing intermediates in catalytic cycles, whereas sulfoximidoyl derivatives prioritize electrophilic reactivity .
Synthetic Flexibility : Bicyclo[2.2.1]heptane derivatives require stringent anhydrous conditions (e.g., NaH/DMF) for functionalization, whereas sulfonyl analogs tolerate milder tosylation protocols .
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